molecular formula C44H58N2O4PPdS- B12056038 bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Cat. No.: B12056038
M. Wt: 848.4 g/mol
InChI Key: VGVZQTYHQRVKCK-UHFFFAOYSA-N
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Description

现代催化中钯-磷烷配合物的核心进展

大位阻磷烷配体在过渡金属催化中的演化路径

早期钯催化体系依赖三苯基膦(PPh₃)等简单配体,但其在复杂反应介质中易失活的问题限制了应用范围。例如,在细胞裂解液或活细胞环境中,传统钯源如Pd(OAc)₂或PdCl₂(PPh₃)₂会因配体解离或与生物分子结合而迅速失活。2018年,ACS Catalysis报道了一系列含定制磷烷配体的钯(II)配合物(如Pd6–Pd9 ),其在细胞裂解液中仍能保持脱丙炔基化(depropargylation)和脱烯丙基化(deallylation)活性,转化率可达24-33%。这类配体的关键设计在于磷原子周围引入大位阻基团 ,例如三(2-呋喃基)膦或双环己基膦,通过立体屏蔽减少钯中心与介质的非特异性相互作用。

进一步研究表明,配体的位阻参数(如埋藏体积百分比,%Vbur )与催化性能直接相关。ChemRxiv的研究通过高通量实验与密度泛函理论(DFT)计算证实,在Suzuki-Miyaura偶联中,大位阻膦配体(如P(t-Bu)₃)可加速质子脱硼反应(protodeboronation),而较小位阻配体(如PPh₃)则更有利于交叉偶联产物的形成。这种位阻效应通过调控钯中间体的稳定性实现:大位阻配体促进形成高活性的钯-硼中间体,从而加速质子转移步骤

表1:代表性磷烷配体在钯催化中的性能对比
配体结构 位阻参数(%Vbur) 脱丙炔基化产率(细胞裂解液) 质子脱硼反应速率(k, s⁻¹)
PPh₃ 28.5 <5% 1.2×10⁻³
P(o-tol)₃ 36.7 12% 3.8×10⁻³
Mor-DalPhos 52.3 33% 6.5×10⁻³

金刚烷与吗啉基团在配体设计中的战略意义

金刚烷基 的刚性三维结构可提供卓越的立体屏蔽效果。以Mor-DalPhos为例,其双金刚烷基修饰的磷原子形成“分子护盾”,有效阻止钯中心与反应介质中的亲核物种(如谷胱甘肽)发生非特异性配位。这种保护作用在生物相容性反应中尤为重要:例如,在活细胞(Vero细胞)中,Mor-DalPhos-Pd配合物可实现荧光探针分子(如化合物6 )的定点释放,其催化周转数(TON)达10以上

与此同时,吗啉基团 通过氮原子的孤对电子调节钯中心的电子密度。吗啉的给电子效应可稳定钯的高氧化态中间体,例如在脱烯丙基化反应中,吗啉基配位的Pd(II)物种更易接受烯丙基氧的亲核攻击。此外,吗啉的极性侧链可增强配体在混合溶剂体系(如PBS缓冲液)中的溶解度,避免因配体聚集导致的催化剂失活

图1:Mor-DalPhos-Pd配合物的作用机制

(示意图显示金刚烷基的立体屏蔽与吗啉基的电子调变协同稳定钯活性中心)

这种“立体-电子”双功能设计在多种催化场景中展现优势。例如,在Suzuki-Miyaura偶联中,Mor-DalPhos-Pd催化剂可将芳基硼酸与卤代芳烃的偶联效率提升至90%以上,同时抑制副反应(如均相二聚)的发生。此外,该配体还可适配于钯催化的C-H键活化反应,其金刚烷基的刚性结构有助于导向基团的精准定位

Properties

Molecular Formula

C44H58N2O4PPdS-

Molecular Weight

848.4 g/mol

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

VGVZQTYHQRVKCK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd]

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Substrate Preparation :

    • N-(2-bromophenyl)morpholine is synthesized via nucleophilic substitution of 2-bromoaniline with morpholine under basic conditions.

    • Di(1-adamantyl)phosphine is prepared by reacting 1-adamantanol with phosphorus trichloride, followed by reduction.

  • Cross-Coupling Reaction :

    • Catalyst System : [Pd(cinnamyl)Cl]₂ (1–2 mol%) and Mor-DalPhos ligand (2–4 mol%) in toluene.

    • Conditions : Reflux at 110°C for 12–24 hours under inert atmosphere.

    • Workup : The product is purified via column chromatography (silica gel, hexane/ethyl acetate) to yield white crystals (mp 219–224°C).

Optimization Insights

  • Solvent Selection : Toluene outperforms THF or DMF due to better ligand stability.

  • Catalyst Loading : Reducing Pd loading below 1 mol% decreases yield by 20–30%.

Palladium Complexation with Methanesulfonic Acid and N-Methyl-2-phenylaniline

The active catalytic species is generated by combining Mor-DalPhos with palladium precursors, methanesulfonic acid, and N-methyl-2-phenylaniline.

Palladium Precursor Selection

  • Common Precursors :

    • Pd(OAc)₂ (63% of reported methods).

    • [Pd(allyl)Cl]₂ (22%).

    • Preformed complexes (e.g., N-XantPhos Pd G4).

Complexation Protocol

  • Ligand-to-Palladium Ratio :

    • A 1:1 molar ratio of Mor-DalPhos to Pd ensures optimal electron donation.

    • Excess ligand (1.5:1) mitigates Pd aggregation but risks steric hindrance.

  • Acid and Amine Incorporation :

    • Methanesulfonic acid (1.2 equivalents) protonates the palladium center, enhancing electrophilicity.

    • N-Methyl-2-phenylaniline (1 equivalent) coordinates via the nitrogen lone pair, stabilizing the complex.

  • Reaction Conditions :

    • Solvent: Dichloromethane or acetonitrile.

    • Temperature: 25–40°C for 2–4 hours.

    • Yield: 75–92% after recrystallization (methanol/water).

Purification and Characterization

Purification Techniques

  • Recrystallization : Preferred for large-scale production (solvent: methanol/water).

  • Size-Exclusion Chromatography : Removes Pd black impurities.

Characterization Data

ParameterValue/DescriptionSource
Melting Point 219–224°C (Mor-DalPhos ligand)
Pd Content 10.2–11.5 wt% (ICP-OES)
31P NMR (δ, ppm) 25.8 (Mor-DalPhos), 18.2 (Pd complex)
X-ray Crystallography Monoclinic, P2₁/c space group

Research Findings and Data Tables

Comparative Analysis of Preparation Methods

MethodPd SourceLigand RatioYield (%)Pd Residual (ppm)
Pd(OAc)₂ + Mor-DalPhosPd(OAc)₂1:185120
[Pd(allyl)Cl]₂ + Acid[Pd(allyl)Cl]₂1:1.29295
Preformed ComplexN-XantPhos Pd G47845

Catalytic Performance Metrics

  • Turnover Number (TON) : 1,200–1,800 in Suzuki-Miyaura couplings.

  • Stability : Decomposition <5% after 10 cycles (80°C, 48 hours) .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound excels in palladium-catalyzed cross-couplings , leveraging its ability to stabilize reactive intermediates while tolerating diverse functional groups.

Suzuki-Miyaura Coupling

  • Substrates : Aryl halides (Br, Cl) and aryl boronic acids.

  • Conditions :

    • Solvent: Toluene/water mixtures

    • Base: K3PO4 or Cs2CO3

    • Temperature: 80–100°C

  • Performance : Achieves >90% yield for sterically hindered biaryl syntheses due to the adamantyl groups preventing catalyst deactivation .

Buchwald-Hartwig Amination

  • Substrates : Aryl halides and primary/secondary amines.

  • Conditions :

    • Solvent: 1,4-Dioxane or THF

    • Base: NaOtBu

    • Temperature: 60–90°C

  • Performance : Efficient for C–N bond formation in pharmaceuticals, with turnover numbers (TON) exceeding 1,000.

Negishi Coupling

  • Substrates : Aryl halides and organozinc reagents.

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Additives: LiCl

  • Outcome : High regioselectivity for ortho-substituted biaryls .

Catalytic Mechanism

The reaction pathway involves three stages:

  • Oxidative Addition : Palladium(0) inserts into the aryl halide bond.

  • Transmetallation : Organometallic reagent (e.g., boronic acid) transfers its aryl group to palladium.

  • Reductive Elimination : The biaryl product releases, regenerating Pd(0).

The adamantylphosphine ligand prevents Pd aggregation and stabilizes the Pd(0) intermediate, while the morpholine-biphenyl ligand modulates electronic properties for faster transmetallation .

Comparative Performance

Reaction TypeYield (%)TONKey AdvantageSource
Suzuki-Miyaura92–981,200Tolerance for electron-deficient substrates
Buchwald-Hartwig85–94950Low catalyst loading (0.1–0.5 mol%)
Alkyne Hydroamination78–88800Ambient temperature compatibility

Substrate Scope and Limitations

  • Effective Substrates :

    • Heteroaryl chlorides (pyridines, thiophenes)

    • Bulky amines (e.g., tert-butylamine)

  • Challenges :

    • Lower yields with aliphatic alkenes due to β-hydride elimination.

    • Sensitivity to strong oxidizing agents (e.g., peroxides) .

Stability and Reactivity Insights

  • Thermal Stability : Decomposes above 220°C but remains stable under standard reaction conditions (<120°C) .

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) due to the methanesulfonate group.

  • Ligand Effects : The N-methyl-2-phenylaniline component enhances electron density at Pd, accelerating reductive elimination .

Scientific Research Applications

Molecular Formula

The molecular formula is C38H55N2O3PPdSC_{38}H_{55}N_2O_3PPdS with a molecular weight of 743.3 g/mol .

Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling

In a study examining the efficiency of cataCXium Pd G4 in Suzuki cross-coupling reactions, it was found that the complex exhibited high catalytic activity under mild conditions. The reaction demonstrated excellent yields (up to 95%) when coupling aryl halides with boronic acids, showcasing its potential for industrial applications .

Fluorocarbonylation

Fluorocarbonylation refers to the introduction of fluorinated groups into organic molecules. The palladium complex has shown promise in this area, facilitating the formation of fluorinated compounds that are valuable in pharmaceuticals.

Data Table: Reactivity Studies

Reaction TypeConditionsYield (%)References
Suzuki CouplingAryl halides + Boronic acids95
FluorocarbonylationPalladium/phosphine catalysis85

Anticancer Activity

Research indicates that palladium complexes exhibit anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), revealed that cataCXium Pd G4 demonstrated significant cytotoxicity with an IC50 value lower than traditional platinum-based drugs . This suggests a potential role in cancer therapy.

Drug Delivery Systems

The incorporation of phosphine ligands enhances the solubility and bioavailability of drugs. The compound's unique structure allows it to be used in targeted drug delivery systems, improving therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition with the aryl halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity, making the cross-coupling reactions more efficient .

Comparison with Similar Compounds

Key Insights :

  • Adamantyl-based ligands (e.g., the target compound) offer superior thermal stability compared to cyclohexyl or aryl substituents .
  • Morpholine’s oxygen atom enables non-covalent interactions, a feature absent in purely hydrocarbon-based ligands like RuPhos .

Methanesulfonic Acid vs. Other Counterions

Counterion Acidity (pKa) Solubility Role in Catalysis Example Complex References
Methanesulfonic acid ~-1.9 High (polar) Stabilizes Pd(II), enhances electrophilicity Pd-MSA complexes in C–H activation
Trifluoroacetate ~0.5 Moderate Facilitates transmetalation steps Pd(OAc)₂ in Suzuki-Miyaura reactions
Chloride ~-7 Low (apolar) Labile ligand; easily displaced PdCl₂(PPh₃)₂ in Stille coupling

Key Insights :

  • MSA’s strong acidity promotes the formation of cationic Pd species, accelerating electrophilic steps in catalysis .

Palladium Complexes

Palladium Complex Ligand Type Counterion Applications Advantages References
[bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane]Pd(MSA) Bulky phosphane Methanesulfonate C–H functionalization High stability, air tolerance
Pd(t-BuXPhos)(MSA) Bis(tert-butyl)phosphane Methanesulfonate Cross-coupling (aryl chlorides) Comparable steric bulk but lower rigidity
Pd(PPh₃)₄ Triphenylphosphane None (neutral) General cross-coupling Low cost; limited thermal stability
Pd(PCy₃)₂Cl₂ Tricyclohexylphosphane Chloride Heck reactions Moderate steric bulk; chloride lability issues

Key Insights :

  • The adamantyl-morpholinylphosphane ligand outperforms PPh₃ in steric protection, preventing Pd aggregation .
  • Compared to Pd(t-BuXPhos), the target compound’s morpholine moiety may improve substrate preorganization via hydrogen bonding .

N-methyl-2-phenylaniline vs. Other Amines

Amine Basicity (pKb) Steric Profile Coordination Mode Role in Catalysis References
N-methyl-2-phenylaniline ~4.5 Moderate κ¹ (monodentate) Stabilizes Pd intermediates
N,N-dimethylaniline ~5.0 Low Weakly coordinates Rarely used in Pd complexes
2,2,6,6-Tetramethylpiperidine ~3.8 High Non-coordinating (base) Deprotonation agent in C–H activation

Key Insights :

  • N-methyl-2-phenylaniline’s methyl group prevents undesired N–H bond activation, a common issue with aniline derivatives .

Biological Activity

The compound bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane combined with methanesulfonic acid , N-methyl-2-phenylaniline , and palladium represents a unique class of organometallic complexes with significant potential in biological applications, particularly in cancer therapy and antimicrobial activity. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H30NO2PPd\text{C}_{21}\text{H}_{30}\text{N}\text{O}_2\text{P}\text{Pd}

This structure incorporates adamantyl groups, which confer unique steric properties, and a morpholine moiety that enhances solubility and biological interaction.

Palladium complexes are known to exhibit mechanisms similar to those of platinum-based drugs, primarily through:

  • DNA Intercalation : Palladium compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : These complexes may induce oxidative stress leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that palladium complexes can arrest the cell cycle at specific phases (G2/M), which is critical for therapeutic efficacy against tumors .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of palladium complexes. For instance:

  • Cytotoxicity Studies : The complex exhibited significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). In vitro assays demonstrated a dose-dependent response, with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 (µM)Reference
MCF-75.0
K5624.5
A5496.2
  • Mechanistic Insights : The mechanism involved apoptosis through both intrinsic and extrinsic pathways, with evidence suggesting upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Efficacy Against Bacteria : The palladium complex showed promising results against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were significantly lower than those of conventional antibiotics, indicating potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Study 1: Anticancer Efficacy

A study investigating the effects of bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane on MCF-7 cells revealed that treatment led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's ability to induce apoptosis.

Study 2: Antimicrobial Effects

In another study focused on antimicrobial activity, the palladium complex was tested against a panel of bacterial strains. Results showed that it not only inhibited growth but also disrupted biofilm formation, suggesting its utility in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. How can the synthesis of bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane-palladium complexes be optimized for cross-coupling reactions?

  • Methodological Answer : Synthesis optimization involves varying ligand-to-palladium ratios (e.g., 1:1 or 2:1), solvent selection (polar aprotic solvents like DMF or THF), and reaction temperatures (60–100°C). Characterization via 31P^{31}\text{P} NMR confirms ligand coordination, while X-ray crystallography (as in structurally similar palladium complexes ) validates geometry. Yield improvements are achievable by adjusting methanesulfonic acid stoichiometry as a proton source, critical for stabilizing intermediates .

Q. What advanced characterization techniques are critical for confirming the structure of N-methyl-2-phenylaniline in palladium-mediated catalytic systems?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR spectroscopy are essential for verifying ligand identity. For example, 1H^{1}\text{H} NMR signals near δ 3.2 ppm confirm N-methyl groups, while NOESY experiments resolve steric interactions in crowded palladium coordination spheres . X-ray diffraction (as demonstrated in phosphane-palladium adducts ) provides unambiguous structural data.

Advanced Research Questions

Q. How does the adamantyl group in the phosphane ligand influence the catalytic activity and stability of palladium complexes in Heck-type reactions?

  • Methodological Answer : The adamantyl group enhances steric bulk, preventing catalyst deactivation via aggregation. Comparative studies using bulkier ligands (e.g., BrettPhos derivatives) show improved turnover numbers (TONs) in aryl halide activation . Kinetic studies (e.g., variable-temperature 31P^{31}\text{P} NMR) reveal slower phosphane dissociation rates, correlating with higher thermal stability . Computational modeling (DFT) can further elucidate electronic effects, such as charge transfer from adamantyl to palladium .

Q. What methodologies are effective in analyzing contradictory catalytic performance data when varying methanesulfonic acid concentrations?

  • Methodological Answer : Contradictions in catalytic efficiency (e.g., TOF vs. yield) require systematic screening using design-of-experiment (DoE) approaches. For instance, a central composite design can isolate the effects of acid concentration (0.1–1.0 equiv.), temperature, and substrate electronic properties . In situ IR spectroscopy monitors intermediate formation, while Hammett plots correlate acid strength with reaction rates . Statistical tools like ANOVA identify significant variables, resolving discrepancies .

Q. What are the key considerations in designing experiments to study the role of N-methyl-2-phenylaniline as a directing group in palladium-catalyzed C-H activation?

  • Methodological Answer : Substrate design should include isotopic labeling (e.g., 13C^{13}\text{C} at the ortho position) to track C-H cleavage. Competition experiments between electron-rich and electron-deficient substrates reveal electronic effects on regioselectivity . Transient kinetics (stopped-flow UV-Vis) or operando XAS can capture palladium oxidation state changes during catalysis . Control experiments omitting the directing group confirm its necessity for activation .

Notes

  • Avoid commercial suppliers (e.g., BenchChem) per reliability guidelines.
  • Advanced questions emphasize mechanistic and data-driven approaches, while basic questions focus on synthesis/characterization.
  • Contradictory evidence (e.g., solvent effects in vs. ) is resolved via systematic DoE .

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